The primary application of Octadecyl 3-(3,5-di-tert-Butyl-4-hydroxyphenyl)propionate, also known as Irganox 1076 (I-76), in scientific research lies in its antioxidant properties. It is a phenolic antioxidant, meaning it possesses a hydroxyl group (OH) attached to an aromatic ring, allowing it to scavenge free radicals and prevent the oxidation of other molecules. This property makes it valuable for stabilizing polymers such as polyvinyl chloride (PVC) and olefin polymers [, ]. Oxidation can degrade polymers by causing chain scission and loss of mechanical properties. I-76 acts by capturing free radicals before they can damage the polymer chains, thus extending the material's lifespan [].
Due to its antioxidant properties and established safety profile, I-76 has been evaluated for use in food contact applications. Research has been conducted to assess its migration levels from plastic materials into food simulants, ensuring consumer safety []. Additionally, safety assessments have been performed by regulatory bodies like the US Food and Drug Administration (FDA) to determine the safe usage levels of I-76 in food packaging [].
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate has the molecular formula C₃₅H₆₂O₃ and a molecular weight of approximately 530.88 g/mol . It is characterized by a long aliphatic hydrocarbon chain, which contributes to its solubility in organic solvents like toluene. The compound appears as a white to almost white powder or crystalline solid with a melting point ranging from 50°C to 55°C . Its structure includes a phenolic group that imparts antioxidant properties, making it valuable in preventing oxidative degradation in materials.
While the overall toxicity of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is considered low, some potential hazards exist:
As an antioxidant, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate primarily acts by scavenging free radicals and preventing the oxidation of various substrates. The mechanism involves the donation of hydrogen atoms from its hydroxyl group to free radicals, thereby stabilizing them and terminating chain reactions that lead to degradation . In addition to its antioxidant activity, it can undergo esterification reactions due to the presence of carboxylic acid functional groups.
Research indicates that octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate possesses significant biological activity as an antioxidant. It has been evaluated for its safety and efficacy in food contact applications, where it helps mitigate the risk of oxidative stress in food products . Studies have shown that it does not exhibit acute toxicity in animal models at relevant exposure levels, reinforcing its suitability for use in consumer products .
The synthesis of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate typically involves the esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with octadecanol. This reaction can be catalyzed by acid catalysts under controlled conditions to yield the desired ester product. The process can be optimized for yield and purity through variations in temperature, time, and molar ratios of reactants .
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate stands out due to its long hydrocarbon chain which enhances compatibility with hydrophobic substrates compared to other antioxidants like Butylated Hydroxytoluene that are more polar.
Interaction studies have demonstrated that octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate effectively migrates from plastic materials into food simulants under certain conditions. This migration behavior has been extensively studied to ensure compliance with safety regulations concerning food contact substances . The compound's stability under varying temperatures and conditions further supports its use in practical applications.
Irritant